Tamsulosin Sulfonic Acid-d4
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Overview
Description
Tamsulosin Sulfonic Acid-d4: is a deuterated form of Tamsulosin Sulfonic Acid, which is a derivative of Tamsulosin. Tamsulosin is an alpha-1A and alpha-1B adrenergic receptor antagonist primarily used to treat benign prostatic hyperplasia (BPH) and other urinary conditions . The deuterated form, this compound, is often used in scientific research for its enhanced stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tamsulosin Sulfonic Acid-d4 involves the incorporation of deuterium atoms into the Tamsulosin Sulfonic Acid molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions and purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Tamsulosin Sulfonic Acid-d4 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .
Scientific Research Applications
Chemistry: Tamsulosin Sulfonic Acid-d4 is used as a reference standard in analytical chemistry to study the behavior of Tamsulosin and its derivatives under various conditions .
Biology: In biological research, this compound is used to investigate the metabolic pathways and interactions of Tamsulosin in the body .
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of Tamsulosin, providing insights into its therapeutic effects and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations and delivery methods for Tamsulosin .
Mechanism of Action
Tamsulosin Sulfonic Acid-d4 exerts its effects by blocking alpha-1A and alpha-1B adrenergic receptors in the prostate and bladder. This leads to the relaxation of smooth muscle in these areas, improving urinary flow and reducing symptoms of BPH . The molecular targets involved include the alpha-1A and alpha-1B adrenergic receptors, which are more prevalent in the prostate and bladder .
Comparison with Similar Compounds
Tamsulosin: The non-deuterated form, used widely in clinical settings.
Tamsulosin Hydrochloride: A salt form of Tamsulosin, used for its enhanced solubility.
Tamsulosin EP Impurity A: An impurity often studied for its effects on the purity and efficacy of Tamsulosin.
Uniqueness: Tamsulosin Sulfonic Acid-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise studies in scientific research. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies .
Properties
CAS No. |
1795786-82-1 |
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Molecular Formula |
C20H27NO6S |
Molecular Weight |
413.521 |
IUPAC Name |
2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1/i11D2,12D2 |
InChI Key |
FWUVUSHDPGCUNJ-YIBGCOCLSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O |
Synonyms |
5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonic Acid-d4; |
Origin of Product |
United States |
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